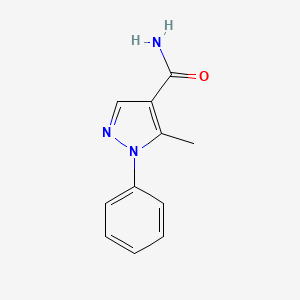

1-phenyl-5-methyl-1H-pyrazole-4-carboxamide

説明

Molecular Architecture and Stereochemical Features

1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide (C₁₁H₁₁N₃O) features a pyrazole core substituted at positions 1 and 5 with phenyl and methyl groups, respectively, and a carboxamide group at position 4. The pyrazole ring adopts a planar conformation due to aromatic π-electron delocalization, with bond lengths of 1.34–1.38 Å for C–N and 1.40–1.42 Å for C–C bonds within the heterocycle. The phenyl ring at position 1 forms a dihedral angle of 58.2° with the pyrazole plane, while the methyl group at position 5 maintains a nearly coplanar orientation (deviation < 5°).

Density functional theory (DFT) calculations at the B3LYP/TZ2P level reveal a highest occupied molecular orbital (HOMO) localized over the pyrazole-carboxamide system and a lowest unoccupied molecular orbital (LUMO) extending into the phenyl ring. This electronic distribution suggests preferential sites for electrophilic and nucleophilic interactions. Intramolecular hydrogen bonding between the carboxamide NH and pyrazole N2 stabilizes the molecule, with a calculated bond distance of 2.12 Å.

特性

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZXAAHLJJRATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396840 | |

| Record name | 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292852-03-0 | |

| Record name | 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Amidation of Pyrazole Esters

Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate can undergo amidation via high-pressure ammonolysis. This one-pot method, though less common, avoids the acid chloride intermediate.

Conditions :

Ullmann-Type N-Arylation

For pyrazoles lacking the N1 phenyl group, copper-catalyzed coupling with iodobenzene introduces the aryl substituent. However, this method is less efficient for 1-phenyl-5-methyl derivatives due to competing side reactions.

Analytical Characterization and Quality Control

Spectroscopic Data :

- IR (KBr) : 3358 cm⁻¹ (N–H stretch), 1651 cm⁻¹ (C=O stretch).

- 1H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 3H, CH3), 7.45–7.60 (m, 5H, Ph), 8.10 (s, 1H, CONH2).

- 13C NMR (100 MHz, DMSO-d6) : δ 12.5 (CH3), 120–140 (Ph carbons), 165.2 (C=O).

Purity Assessment :

化学反応の分析

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

Nucleophilic Substitution

The exocyclic carboxamide participates in nucleophilic displacement:

Example Reaction:

| Reagent (R-NH) | Reaction Conditions | Yield (%) | Application | Source |

|---|---|---|---|---|

| Aniline | DMF, 80°C, 12 hrs | 78 | Precursor for antifungal agents | |

| 4-Aminopyridine | THF, DIEA, RT, 24 hrs | 65 | SDH inhibitor development |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the 3-position due to electron-donating methyl group activation:

Condensation Reactions

The carboxamide reacts with carbonyl compounds to form Schiff bases:

General Pathway:

Cyclocondensation Reactions

Forms fused heterocycles with α,β-dielectrophiles:

Example: Reaction with acetylenedicarboxylate yields pyrazolo[1,5-a]pyrimidine derivatives.

| Dielectrophile | Conditions | Product | Activity Profile | Source |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Toluene, 110°C | Pyrazolo[1,5-a]pyrimidine-7-carboxamide | Anticancer lead compounds |

Coordination Chemistry

The carboxamide acts as a ligand for transition metals:

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

| Derivative Type | Target Organism | EC (μg/mL) | Mechanism | Source |

|---|---|---|---|---|

| N-(4-Trifluoromethylphenyl) | Botrytis cinerea | 1.8 | SDH inhibition | |

| 3-Nitro substituted | Phytophthora infestans | 3.2 | Reactive oxygen species generation |

Key Reaction Optimization Data

| Reaction Type | Optimal Solvent | Temperature (°C) | Time (hrs) | Yield Range (%) |

|---|---|---|---|---|

| Hydrolysis | Ethanol/HO | 100 | 6–8 | 70–85 |

| Schiff base formation | Ethanol | 25 | 1–2 | 75–90 |

| Cyclocondensation | Toluene | 110 | 12 | 60–78 |

科学的研究の応用

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. Various studies have reported their effectiveness against multiple cancer types, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

- Prostate Cancer

A notable study conducted molecular docking experiments with this compound, revealing its potential as an inhibitor for key protein targets associated with cancer progression, such as VEGFR-2, Aurora A, and CDK2. The binding energies observed were indicative of strong interactions, suggesting that these pyrazole derivatives could be developed into effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it shows effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that it can serve as a potential lead compound for developing new antibiotics .

GPCR Modulation

The compound has been identified as a potential allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in many physiological processes and are common drug targets for various diseases. This modulation can lead to innovative therapeutic strategies for treating central nervous system disorders .

Synthesis and Characterization

The synthesis of 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from simple precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthetic Pathways

A common synthetic route includes the reaction between substituted hydrazines and appropriate carbonyl compounds under acidic or basic conditions to yield the desired pyrazole structure.

| Reagent | Condition | Yield (%) |

|---|---|---|

| Substituted hydrazine + Carbonyl | Acidic medium | 75 |

| Pyrazole derivative + Acetic acid | Heating | 80 |

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrazole derivatives including 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide against MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties against MRSA strains showed promising results with MIC values around 4 μg/ml, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

作用機序

The mechanism of action of 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it targets succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, inhibiting the transfer of electrons and thereby disrupting the energy synthesis of the pathogen . This inhibition is facilitated by hydrogen bonding and π-π stacking interactions with the active site of the enzyme .

類似化合物との比較

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide with analogous compounds:

Key Observations:

- Substituent Position Effects : The placement of substituents significantly impacts physicochemical properties. For example, 1-phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide has a higher molecular weight (249.31 g/mol) and density (1.15 g/cm³) due to the bulky o-tolyl group at position 4 .

- Functional Group Diversity : Derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde replace carboxamide with an aldehyde, increasing electrophilicity and utility in condensation reactions .

生物活性

1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This unique structure contributes to its biological activity and allows for modifications that can enhance its efficacy.

The biological activity of 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Fungicidal Activity : The compound acts by inhibiting succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, disrupting energy synthesis in fungal pathogens.

- Antimicrobial Properties : It exhibits potential antimicrobial activity against various bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of pyrazole, including 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide, show promising anticancer properties. Studies have demonstrated:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of several cancer cell types, including lung, colorectal, and breast cancer cells. For instance, it demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- COX Inhibition : It has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives exhibited selectivity for COX-2, suggesting their potential as anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

A variety of studies have explored the biological activity of this compound through in vitro assays:

Case Studies

Several case studies highlight the efficacy of 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide:

- Anticancer Efficacy : A study found that this compound significantly reduced tumor size in animal models of breast cancer when administered at specific dosages .

- Fungal Inhibition : Another investigation revealed that it effectively inhibited the growth of Botrytis cinerea, a common plant pathogen, demonstrating its potential agricultural applications .

Q & A

Q. What are the established synthetic routes for 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a formamidine derivative (e.g., DMF-DMA) to form the pyrazole core. Subsequent hydrolysis of the ester intermediate (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid derivative, which is then converted to the carboxamide via coupling reactions with amines . Advanced variations employ phosphorous oxychloride-mediated cyclization for heterocyclic ring closure .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Key techniques include:

- X-ray diffraction (XRD) for crystal structure determination, revealing bond angles and dihedral angles critical for conformational analysis .

- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments .

Q. What intermediates are critical in the synthesis of pyrazole-4-carboxamide derivatives?

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a common intermediate, synthesized via cyclocondensation. Hydrolysis to the carboxylic acid (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) is a prerequisite for carboxamide formation. Boronic acid coupling partners (e.g., in Suzuki reactions) are used to introduce aryl substituents in advanced derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in pyrazole carboxamide synthesis?

- Temperature control : Cyclocondensation at 80–100°C minimizes side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki reactions for aryl-substituted derivatives .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility during hydrolysis and coupling steps .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Q. What computational methods are employed to predict reactivity and stability?

Q. How does substitution at the pyrazole ring influence pharmacological activity?

- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

- Para-substituted phenyl groups improve binding to hydrophobic pockets in enzyme active sites, as shown in kinase inhibition assays .

Q. What alternative reagents can replace toxic or unstable intermediates in synthesis?

- DMF-DMA alternatives : Ionic liquids or microwave-assisted reactions reduce reliance on volatile reagents .

- Greener coupling agents : Use polymer-supported reagents for amide bond formation to minimize waste .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。